6-(Fluoromethyl)nicotinaldehyde
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Overview
Description
6-(Fluoromethyl)nicotinaldehyde: is an organic compound with the molecular formula C7H6FNO . It is a derivative of nicotinaldehyde, where a fluoromethyl group is attached to the sixth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Fluoromethyl)nicotinaldehyde typically involves the introduction of a fluoromethyl group to the nicotinaldehyde structure. One common method is the fluoromethylation of nicotinaldehyde using fluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-(Fluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoromethyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 6-(Fluoromethyl)nicotinic acid.
Reduction: 6-(Fluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Fluoromethyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 6-(2,6-Dimethylmorpholino)nicotinaldehyde
- 6-(Dimethylamino)nicotinaldehyde
- 6-(4-Hydroxyphenyl)nicotinaldehyde
Comparison: 6-(Fluoromethyl)nicotinaldehyde is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific interactions with biological molecules or enhanced stability under various conditions .
Properties
Molecular Formula |
C7H6FNO |
---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
6-(fluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4-5H,3H2 |
InChI Key |
QRWJTYLLMHKHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=O)CF |
Origin of Product |
United States |
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